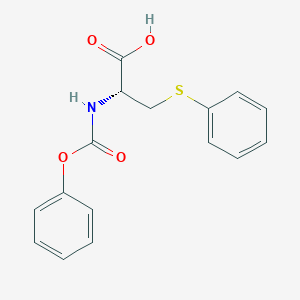
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-: is a derivative of the amino acid L-cysteine This compound is characterized by the presence of a phenoxycarbonyl group attached to the nitrogen atom and a phenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- typically involves the reaction of L-cysteine with phenyl chloroformate and phenylthiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: L-Cysteine reacts with phenyl chloroformate in the presence of a base (e.g., triethylamine) to form the N-(phenoxycarbonyl) derivative.
Step 2: The N-(phenoxycarbonyl) derivative is then reacted with phenylthiol in the presence of a catalyst (e.g., palladium) to form L-Cysteine, N-(phenoxycarbonyl)-S-phenyl-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The phenyl group attached to the sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.
Industry: It is used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- involves its interaction with molecular targets through its functional groups. The phenoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and function.
Comparison with Similar Compounds
L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- can be compared with other similar compounds, such as:
N-Acetyl-L-cysteine: This compound has an acetyl group attached to the nitrogen atom instead of a phenoxycarbonyl group. It is widely used as a mucolytic agent and antioxidant.
L-Cysteine: The parent amino acid without any modifications. It is essential for protein synthesis and various metabolic processes.
L-Cystine: The oxidized dimer form of L-cysteine, where two cysteine molecules are linked by a disulfide bond. It plays a role in protein structure and stability.
Uniqueness: L-Cysteine, N-(phenoxycarbonyl)-S-phenyl- is unique due to the presence of both phenoxycarbonyl and phenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
1353006-48-0 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2R)-2-(phenoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C16H15NO4S/c18-15(19)14(11-22-13-9-5-2-6-10-13)17-16(20)21-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI Key |
VQOKICJQBUWZGY-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(CSC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
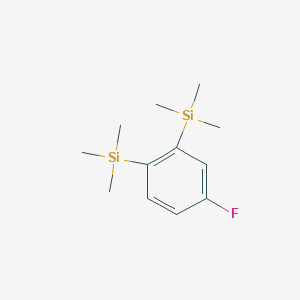
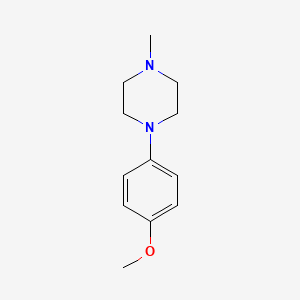

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)
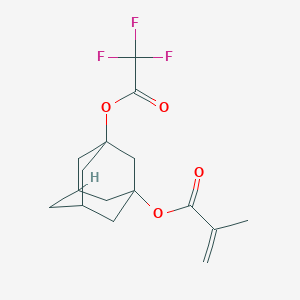
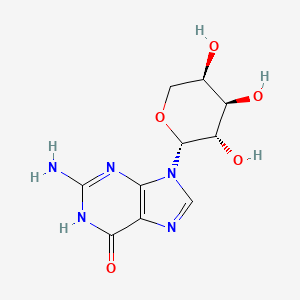

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
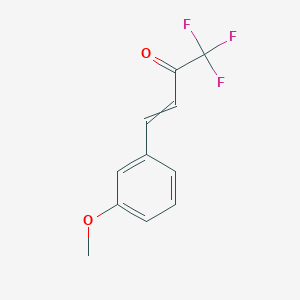
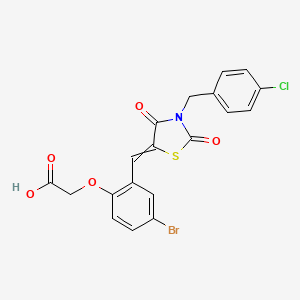
![(3-(Ethylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14115250.png)
![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
